molecular formula C4H4OS B101167 Thiophen-2-ol CAS No. 17236-58-7

Thiophen-2-ol

Cat. No. B101167
CAS RN: 17236-58-7
M. Wt: 100.14 g/mol
InChI Key: WZMPOCLULGAHJR-UHFFFAOYSA-N
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Description

Thiophen-2-ol is a thiophene derivative . Thiophene is an analog to furan and pyrrole where the sulfur atom is replaced by O and NH respectively . It is used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers . It is also used in the preparation of other biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .


Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of research. For instance, a study on the atmospheric oxidation of thiophene by hydroperoxyl radical has been conducted . The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered .


Molecular Structure Analysis

The molecular formula of Thiophen-2-ol is C4H4OS . The molecular weight is 100.14 g/mol . The structure of Thiophen-2-ol can be represented as C1=CSC(=C1)O .


Chemical Reactions Analysis

Thiophene-based analogs have been a subject of interest due to their potential as biologically active compounds . The oxidation of thiophenes to various thiophene 1-oxides and thiophene 1,1-dioxides and the Diels–Alder reactions of these oxides are reviewed .


Physical And Chemical Properties Analysis

Thiophen-2-ol is a clear colorless to slightly brown liquid . It is insoluble in water but soluble in most organic solvents including alcohol and ether . The exact mass is 99.99828592 g/mol .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Anticancer Agent

Thiophen-2-ol derivatives have been extensively studied for their pharmacological properties . They exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects . For instance, certain thiophene analogues have shown potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. Additionally, some derivatives have demonstrated promising results in anticancer activity assays against human lung cancer cell lines .

Material Science: Corrosion Inhibition

In the realm of industrial chemistry, thiophen-2-ol derivatives serve as corrosion inhibitors . Their ability to form protective layers on metal surfaces makes them valuable in extending the life of metal components in machinery and infrastructure, thereby reducing maintenance costs and preventing failures.

Organic Semiconductors

Thiophen-2-ol is integral in the synthesis of organic semiconductors . These materials are crucial for developing organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The thiophene ring’s ability to facilitate electron transport due to its conjugated system makes it an excellent candidate for electronic applications.

Organic Field-Effect Transistors (OFETs)

Specifically, in OFETs, thiophen-2-ol-based compounds contribute to the development of high-performance electronic devices . They help in achieving low-voltage operation and high charge carrier mobility, which are critical for the efficiency and longevity of OFETs.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, thiophen-2-ol derivatives are used to create emissive layers that produce light when an electric current is applied . These compounds are chosen for their excellent photophysical properties, such as high fluorescence quantum yields and tunable emission wavelengths, which are essential for vibrant display and lighting applications.

Antithrombotic Applications

Thiophen-2-ol is also utilized as an intermediate in the synthesis of antithrombotic agents . These agents play a crucial role in preventing blood clots, which can lead to strokes and other cardiovascular events. The compound’s chemical structure allows for the creation of drugs that can effectively inhibit clot formation without causing significant side effects.

Safety and Hazards

While specific safety and hazards information for Thiophen-2-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Thiophene and its derivatives are one of the most important heteroaromatics. They are emitted into the atmosphere through different processes, such as the incomplete combustion of fossil fuels, products of oil distillation, gas injection into coal, burning plants and other biomasses, volcanic emissions, and also it has been detected over seaweed fields . Future research could focus on the environmental impact of these emissions and the development of methods to mitigate them.

properties

IUPAC Name

thiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMPOCLULGAHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447920
Record name Thiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophen-2-ol

CAS RN

17236-58-7
Record name Thiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Duloxetine is acid labile, and acid hydrolysis of its ether linkage results in a thienyl alcohol and 1-naphthol. 50% of a dosage is hydrolyzed to 1-naphthol within one hour at a pH of 1.0, which is achieved under fasting conditions. At a pH of 2.0, 10% of the dosage degrades to 1-Naphthol in one hour and at a pH of 4.0, 10% degradation would take up to 63 hours. The reaction scheme showing the conversion of duloxetine to 1-naphthol and its thienyl derivative is shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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